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Compound of Interest

Compound Name: Benzene hexabromide

Cat. No.: B167387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of hexabromobenzene

(C6Br6), a fully brominated aromatic compound. The information presented herein is intended

to support research and development activities where the solid-state properties of this molecule

are of interest.

Core Crystallographic Data
The crystal structure of hexabromobenzene has been determined by neutron powder

diffraction. The compound crystallizes in a monoclinic system, which is characterized by three

unequal axes with one oblique angle. The crystallographic data are summarized in the table

below for clear comparison and reference.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

Lattice Parameters

a 15.357 (4) Å

b 4.007 (1) Å

c 8.364 (2) Å

α 90°

β 92.65 (2)°

γ 90°

Unit Cell Volume 513.7 Å³

Molecules per Unit Cell (Z) 2

Molecular Shape Planar

Molecular and Crystal Packing
Within the crystal lattice, the hexabromobenzene molecule is planar[1]. The molecules are

arranged in a herringbone packing motif, a common arrangement for aromatic compounds.

This packing is dictated by a combination of van der Waals forces and halogen-halogen

interactions between the bromine atoms of adjacent molecules. The center of the molecule is

located at a center of symmetry within the unit cell[1].

Experimental Protocols
The determination of the crystal structure of hexabromobenzene involves two key stages: the

growth of high-quality single crystals and the analysis of these crystals using diffraction

techniques.

Single Crystal Growth
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The growth of single crystals suitable for X-ray diffraction is a critical first step. For organic

compounds like hexabromobenzene, several methods can be employed:

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable

solvent. The choice of solvent is crucial; a solvent in which the compound is moderately

soluble is often ideal[2]. The solution is filtered to remove any particulate matter and then left

undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

This gradual increase in concentration promotes the formation of large, well-ordered crystals.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature.

The solution is then allowed to cool slowly and undisturbed. As the temperature decreases,

the solubility of the compound drops, leading to crystallization.

Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and

placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an

antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses

into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their structure is determined using single-crystal X-

ray diffraction. The general workflow for this process is outlined below:
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Crystal Preparation

Data Collection

Structure Determination

Single Crystal Growth

Crystal Selection & Mounting

X-ray Generation

Crystal Orientation (Goniometer)

Diffraction Pattern Detection

Data Integration & Reduction

Structure Solution (Direct Methods/Patterson)

Structure Refinement

Validation & Final Model

Click to download full resolution via product page

Experimental workflow for single-crystal X-ray diffraction.
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Detailed Steps:

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under

a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to

prevent damage during data collection at low temperatures.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are

diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction

pattern that is recorded by a detector.

Data Processing: The collected diffraction data are processed to determine the unit cell

dimensions and the intensities of the diffracted X-ray beams.

Structure Solution: The processed data are used to solve the "phase problem" and generate

an initial electron density map of the crystal structure. This is typically achieved using

computational methods such as direct methods or the Patterson function.

Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic

positions and other parameters to achieve the best possible fit between the calculated and

observed diffraction data.

Validation: The final crystal structure is validated to ensure its chemical and crystallographic

reasonability. This involves checking bond lengths, bond angles, and other geometric

parameters. The final data is then typically deposited in a crystallographic database such as

the Cambridge Crystallographic Data Centre (CCDC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Hexabromobenzene (C6Br6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167387#crystal-structure-of-c6br6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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